Nicotinate D-ribonucleotide

描述

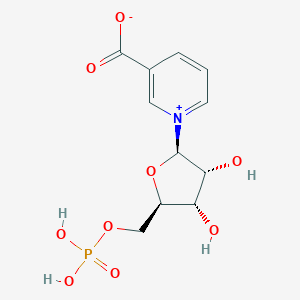

Structure

3D Structure

属性

CAS 编号 |

321-02-8 |

|---|---|

分子式 |

C11H15NO9P+ |

分子量 |

336.21 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1 |

InChI 键 |

JOUIQRNQJGXQDC-ZYUZMQFOSA-O |

手性 SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O |

规范 SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |

物理描述 |

Solid |

同义词 |

3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium Inner Salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate Inner Salt; Nicotinate Mononucleotide; Nicotinate Ribonucleotide; Nicotinic Acid Ribonucleotide; Nicotinic Acid Riboti |

产品来源 |

United States |

Foundational & Exploratory

The Central Role of Nicotinate D-Ribonucleotide in the Preiss-Handler Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Preiss-Handler pathway, focusing on the pivotal role of Nicotinate D-ribonucleotide. The Preiss-Handler pathway is a critical route for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism and a substrate for key signaling enzymes. This document outlines the core biochemical transformations, enzymatic players, and detailed experimental methodologies for studying this vital metabolic route.

The Preiss-Handler Pathway: An Overview

Discovered by Jack Preiss and Philip Handler, this pathway delineates the conversion of nicotinic acid (NA) into NAD+ through three sequential enzymatic reactions.[1] This pathway is integral to maintaining the cellular NAD+ pool, which is crucial for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.

The intermediate, this compound, more commonly known as nicotinic acid mononucleotide (NaMN), is the central molecule in this pathway. It is the product of the first rate-limiting step and the substrate for the subsequent adenylylation reaction.

The three key enzymes involved in the Preiss-Handler pathway are:

-

Nicotinate Phosphoribosyltransferase (NAPRT)

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

-

NAD Synthetase (NADS)

Biochemical Journey: The Role of this compound

The synthesis of NAD+ via the Preiss-Handler pathway begins with the cellular uptake of nicotinic acid. The pathway then proceeds as follows:

-

Formation of this compound (NaMN): The first committed step is the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound (NaMN) and pyrophosphate (PPi). This irreversible reaction is catalyzed by Nicotinate Phosphoribosyltransferase (NAPRT) .[2] The availability of nicotinic acid is a key factor driving this step.[3]

-

Formation of Nicotinic Acid Adenine Dinucleotide (NaAD): NaMN is then adenylylated by ATP to form nicotinic acid adenine dinucleotide (NaAD) and pyrophosphate. This reaction is catalyzed by the Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) . Humans have three isoforms of this enzyme (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations.[3][4]

-

Formation of NAD+: In the final step, the nicotinic acid moiety of NaAD is amidated to form nicotinamide, yielding NAD+. This reaction is catalyzed by NAD Synthetase (NADS) and requires ATP and an amide donor.[3] Humans possess two isoforms of NADS: NADS1, which primarily uses glutamine, and NADS2, which uses ammonia.[5]

Quantitative Insights: Enzyme Kinetics

The efficiency of the Preiss-Handler pathway is governed by the kinetic properties of its constituent enzymes. Below is a summary of the available kinetic data for the human enzymes.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Notes |

| NAPRT | Nicotinic Acid | ~1-10 | - | - | ATP acts as an allosteric modulator.[6] |

| PRPP | ~20-50 | - | - | ||

| NMNAT1 | NaMN | ~16 | - | - | Also utilizes NMN.[7] |

| ATP | ~43 | - | - | ||

| NMNAT2 | NaMN | 14.5 | - | - | Exhibits lower efficiency with NaMN compared to NMN.[8] |

| ATP | 204 | 1.1 µmol/min/mg | - | Vmax is for NAD synthesis.[1] | |

| NMNAT3 | NaMN | - | - | - | Can utilize both NMN and NaMN.[9] |

| ATP | - | - | - | ||

| NADS1 | NaAD | - | - | - | Glutamine-dependent.[5] |

| ATP | - | - | - | Kinetic data for human enzyme is not readily available. | |

| Glutamine | - | - | - | ||

| NADS2 | NaAD | - | - | - | Ammonia-dependent.[5] |

| ATP | - | - | - | Kinetic data for human enzyme is not readily available. | |

| Ammonia | - | - | - |

Note: The intracellular concentrations of NaMN and NaAD are generally very low and often fall below the detection limits of standard analytical methods, making their precise quantification challenging.

Visualizing the Pathway and Processes

To better understand the biochemical flow and experimental designs, the following diagrams have been generated using the DOT language.

References

- 1. genecards.org [genecards.org]

- 2. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nmnat3 Is Dispensable in Mitochondrial NAD Level Maintenance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular identification of human glutamine- and ammonia-dependent NAD synthetases. Carbon-nitrogen hydrolase domain confers glutamine dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of cellular nicotinic acid-adenine dinucleotide phosphate (NAADP) levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of Nicotinate D-ribonucleotide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinate D-ribonucleotide (NaDR), also known as nicotinic acid mononucleotide (NaMN), is a pivotal intermediate in the Preiss-Handler pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. The subcellular compartmentalization of NaDR is critical for maintaining distinct NAD+ pools, which in turn regulate a myriad of cellular processes, from energy metabolism to DNA repair and cellular signaling. This guide provides a comprehensive overview of the cellular localization of NaDR, detailing the metabolic pathways that govern its synthesis and consumption, the experimental methodologies used to determine its subcellular distribution, and the implications of this compartmentalization for cellular function and drug development. While direct quantitative data on the subcellular concentrations of NaDR are not extensively available in the current literature, its localization can be inferred with high confidence from the well-characterized locations of the enzymes that metabolize it.

Subcellular Localization of this compound

Based on the Human Metabolome Database and the known localization of its metabolic enzymes, this compound is found in the following cellular compartments:

The presence of NaDR in these compartments is dictated by the subcellular distribution of the enzymes involved in its synthesis and subsequent conversion to nicotinic acid adenine dinucleotide (NAAD) and NAD+.

Metabolic Pathways and Key Enzymes

The localization of NaDR is intrinsically linked to the compartmentalization of the NAD+ biosynthetic machinery. Two key families of enzymes, Nicotinate Phosphoribosyltransferase (NAPRT) and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs), are central to NaDR metabolism.

Synthesis of this compound

In mammalian cells, NaDR is synthesized in the cytosol from nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT)[2].

Conversion of this compound

NaDR is subsequently adenylylated to form nicotinic acid adenine dinucleotide (NAAD) by a family of three NMNAT isoenzymes, each with a distinct subcellular localization. This differential localization is a primary determinant of where NaDR is consumed and strongly supports its presence in these compartments.

-

NMNAT1: Localized to the nucleus , this is the most catalytically efficient isoform.

-

NMNAT2: Found in the Golgi apparatus and the cytosol .

-

NMNAT3: Resides within the mitochondrial matrix .

This enzymatic distribution necessitates that NaDR be available in the nucleus, cytosol/Golgi, and mitochondria to serve as a substrate for NAD+ synthesis in these specific organelles.

Quantitative Data on Subcellular Distribution

As of this writing, specific quantitative data on the absolute concentrations of this compound within the cytoplasm, mitochondria, and nucleus of mammalian cells are not well-documented in publicly available literature. Research has more extensively focused on the concentrations of the final product, NAD+, and the precursor nicotinamide mononucleotide (NMN).

The following table presents representative concentrations of total NAD+ in different subcellular compartments to illustrate the existence of distinct pools, which arise from compartmentalized synthesis involving NaDR.

| Cellular Compartment | Organism/Cell Type | NAD+ Concentration (µM) | Reference Context |

| Mitochondria | Human Cells (Cultured) | ~230 | The mitochondrial NAD+ pool is the largest. |

| Nucleus | Human Cells (Cultured) | ~100 | The nuclear and cytosolic pools are often considered interchangeable. |

| Cytosol | Human Cells (Cultured) | ~100 | Similar in concentration to the nuclear pool. |

Note: These are generalized values and can vary significantly based on cell type, metabolic state, and analytical methodology.

The flux of NAD+ precursors, including NaDR, is dynamic, and the steady-state concentration in each compartment will depend on the relative rates of synthesis, transport, and consumption. Isotope tracer studies are a powerful tool for measuring these fluxes.

Experimental Protocols for Determining Subcellular Localization

Determining the subcellular localization and concentration of metabolites like NaDR requires a multi-step approach involving subcellular fractionation followed by sensitive analytical detection.

Subcellular Fractionation by Differential Centrifugation

This is a widely used method to separate major organelles based on their size and density.

Objective: To isolate cytosolic, mitochondrial, and nuclear fractions from cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer (Hypotonic): 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors.

-

Syringe with a fine-gauge needle (e.g., 27-gauge)

-

Microcentrifuge

-

Refrigerated centrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells (e.g., by trypsinization or scraping) and wash them twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Cell Lysis: Resuspend the cell pellet in 3-5 volumes of ice-cold hypotonic Fractionation Buffer. Incubate on ice for 15-20 minutes to allow the cells to swell.

-

Homogenization: Lyse the swollen cells by passing the suspension through a 27-gauge needle 10-15 times. Alternatively, a Dounce homogenizer can be used. Monitor cell lysis under a microscope.

-

Isolation of Nuclear Fraction: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. The supernatant contains the cytoplasm and mitochondria.

-

Isolation of Mitochondrial Fraction: Carefully transfer the supernatant from the previous step to a new tube. Centrifuge this supernatant at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Isolation of Cytosolic Fraction: The supernatant from the mitochondrial spin is the cytosolic fraction.

-

Washing and Storage: Each fraction should be washed with the appropriate buffer and can then be used for metabolite extraction.

Metabolite Extraction and Analysis

Objective: To extract and quantify NaDR from the isolated subcellular fractions.

Materials:

-

Isolated subcellular fractions

-

Extraction Solvent: 80% methanol, ice-cold

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Metabolite Extraction: Add ice-cold 80% methanol to each subcellular fraction. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Clarification: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Use a targeted metabolomics approach with a known standard for this compound to identify and quantify its presence in each fraction.

Implications for Drug Development

The compartmentalization of NaDR metabolism has significant implications for the development of therapeutics targeting NAD+ homeostasis.

-

Target Specificity: Drugs designed to modulate NAD+ levels by targeting enzymes like NAPRT or NMNATs must be able to reach the specific subcellular compartment where the target enzyme resides.

-

Prodrug Strategies: For instance, to boost nuclear NAD+, a therapeutic agent might be designed to increase the availability of NaDR in the nucleus for NMNAT1.

-

Mitochondrial Dysfunction: In diseases associated with mitochondrial dysfunction, strategies to enhance the mitochondrial pool of NAD+ could involve modulating the transport or synthesis of NaDR within the mitochondria.

Conclusion

The cellular localization of this compound in the cytoplasm, mitochondria, and nucleus is a fundamental aspect of NAD+ biology. This compartmentalization is enforced by the specific subcellular distribution of the enzymes responsible for its synthesis and consumption. While direct quantitative measurements of NaDR in these organelles are sparse, the established localization of NMNAT isoenzymes provides a robust framework for understanding its subcellular distribution. The experimental protocols outlined in this guide offer a basis for researchers to further investigate the dynamics of NaDR metabolism. A deeper understanding of the regulation of NaDR pools within different cellular compartments will be crucial for developing effective therapeutic strategies for a range of diseases linked to impaired NAD+ homeostasis.

References

Endogenous Sources of Nicotinate D-ribonucleotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinate D-ribonucleotide, also known as Nicotinic Acid Mononucleotide (NaMN), is a pivotal intermediate in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for cellular metabolism, energy production, and the regulation of numerous signaling pathways. Understanding the endogenous sources of this compound is critical for research into aging, metabolic disorders, and neurodegenerative diseases, and for the development of novel therapeutics targeting NAD+ metabolism. This technical guide provides an in-depth overview of the primary biosynthetic pathways producing this compound, quantitative data on key enzymes, detailed experimental protocols for its measurement, and a visualization of its role in cellular signaling.

Introduction

This compound is a naturally occurring nucleotide in which nicotinic acid is attached to a ribose 5'-phosphate.[1] It serves as a direct precursor to nicotinic acid adenine dinucleotide (NaAD) and, subsequently, NAD+. The cellular pool of this compound is maintained through two primary endogenous pathways: the de novo biosynthesis pathway, which originates from the amino acid tryptophan, and the Preiss-Handler pathway, which utilizes dietary nicotinic acid (a form of vitamin B3).[2][3] The regulation of these pathways is crucial for maintaining cellular NAD+ homeostasis, which is increasingly recognized as a key factor in health and disease.

Biosynthetic Pathways of this compound

The endogenous synthesis of this compound is accomplished through two main routes:

De Novo Biosynthesis Pathway

The de novo pathway synthesizes NAD+ from the essential amino acid L-tryptophan.[2] In a series of enzymatic steps, tryptophan is converted to quinolinic acid. The final step in the formation of this compound in this pathway is catalyzed by the enzyme Quinolinate Phosphoribosyltransferase (QPRT) . This enzyme facilitates the conversion of quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound, releasing pyrophosphate and carbon dioxide in the process.[4][5]

The Preiss-Handler Pathway

The Preiss-Handler pathway utilizes dietary nicotinic acid (NA) to produce this compound. This pathway is catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) , which converts nicotinic acid and PRPP into this compound and pyrophosphate.[6][7] This pathway is a vital route for salvaging vitamin B3 from the diet to contribute to the cellular NAD+ pool.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound synthesis is determined by the kinetic properties of QPRT and NAPRT. The following tables summarize key kinetic parameters for these enzymes from various studies.

Table 1: Kinetic Parameters of Quinolinate Phosphoribosyltransferase (QPRT)

| Organism/Enzyme Source | Substrate | KM (µM) | Vmax (nmol/min/mg) | Reference |

| Homo sapiens (recombinant) | Quinolinic Acid | 21.6 | 85 | [8] |

| Homo sapiens (recombinant) | PRPP | 23.2 | 85 | [8] |

| Salmonella typhimurium | Quinolinic Acid | 25 | Not Reported | [5][9] |

| Salmonella typhimurium | PRPP | 30 | Not Reported | [5][9] |

Table 2: Kinetic Parameters of Nicotinate Phosphoribosyltransferase (NAPRT)

| Organism/Enzyme Source | Substrate | KD (µM) | kcat (s-1) | Reference |

| Salmonella typhimurium (Phosphoenzyme) | PRPP | 0.6 | Not Reported | [10][11] |

| Salmonella typhimurium (Non-phosphorylated) | PRPP | >1200 | Not Reported | [10][11] |

| Homo sapiens (recombinant) | Nicotinic Acid | Not Reported | Not Reported | [6] |

| Homo sapiens (recombinant) | PRPP | Not Reported | Not Reported | [6] |

Experimental Protocols

The quantification of this compound and other NAD+ metabolites is crucial for studying their roles in cellular processes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of NAD+ metabolites, including this compound, in biological samples.

4.1.1. Sample Preparation and Metabolite Extraction

-

Tissue Samples: Homogenize frozen tissue samples in a cold extraction buffer (e.g., 80% methanol).

-

Cell Samples: Wash cultured cells with cold phosphate-buffered saline (PBS) and then lyse with a cold extraction buffer.

-

Incubation: Incubate the homogenates/lysates at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column or a HILIC column for separation of polar metabolites.[12][13]

-

Mobile Phase A: Water with an additive such as formic acid or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with the same additive.

-

Gradient: Apply a suitable gradient of mobile phase B to elute the metabolites.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

MRM Transitions: Use specific precursor-to-product ion transitions for this compound and other target metabolites. For this compound (NaMN), a common transition is m/z 335 -> 124.

-

-

Quantification:

-

Generate a standard curve using authentic standards of this compound.

-

Quantify the concentration in samples by comparing their peak areas to the standard curve.

-

Normalize the results to the initial sample amount (e.g., tissue weight or cell number).

-

Visualization of Pathways and Relationships

The following diagrams illustrate the biosynthetic pathways of this compound and its connection to downstream signaling events.

Caption: Biosynthesis of this compound.

Caption: Role in NAD+-dependent signaling pathways.

Caption: Experimental workflow for metabolite analysis.

Role in Cellular Signaling

While this compound itself is not a direct signaling molecule, its role as a committed precursor to NAD+ places it at a critical juncture for regulating NAD+-dependent signaling pathways.

-

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene silencing, DNA repair, and metabolism.[14][15] The availability of NAD+, which is influenced by the rate of this compound synthesis, directly impacts sirtuin activity.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes involved in DNA repair and cell death.[16][17] They consume large amounts of NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage. Therefore, the endogenous production of this compound is essential for replenishing the NAD+ pool to support PARP-mediated DNA repair.

Conclusion

This compound is a central metabolite in the endogenous production of NAD+. Its synthesis through the de novo and Preiss-Handler pathways is tightly regulated and essential for maintaining cellular energy homeostasis and supporting critical NAD+-dependent signaling events. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate roles of this compound and NAD+ metabolism in health and disease. Further research into the regulation of these pathways will undoubtedly uncover new therapeutic opportunities for a range of human pathologies.

References

- 1. This compound | C11H15NO9P+ | CID 121992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolinate phosphoribosyltransferase: kinetic mechanism for a type II PRTase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic mechanism of nicotinic acid phosphoribosyltransferase: implications for energy coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 16. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Identity of Nicotinate D-ribonucleotide: A Technical Guide for Researchers

An in-depth exploration of the synonyms, biochemical significance, and analytical methodologies for a key NAD+ precursor.

Introduction

Nicotinate D-ribonucleotide, a pivotal intermediate in the Preiss-Handler pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, is a molecule of significant interest to researchers in metabolism, aging, and drug development. Its accurate identification and quantification are crucial for understanding cellular bioenergetics and the efficacy of therapeutic interventions targeting NAD+ metabolism. This technical guide provides a comprehensive overview of the synonyms for this compound found in scientific literature, presents key quantitative data, details experimental protocols for its analysis, and illustrates its central role in metabolic pathways.

Nomenclature and Synonyms of this compound

In scientific literature and databases, this compound is referred to by a variety of names. This can often lead to ambiguity. The following table summarizes the most common synonyms and identifiers, facilitating comprehensive literature searches and clear communication.

| Synonym | Abbreviation | CAS Number | PubChem CID | ChEBI ID |

| Nicotinic acid mononucleotide | NaMN | 321-02-8 | 121991 | 15763 |

| Nicotinate ribonucleotide | - | 321-02-8 | 121991 | 15763 |

| β-Nicotinic acid mononucleotide | - | 321-02-8 | 121991 | 15763 |

| Deamido-NMN | - | 321-02-8 | 121991 | 15763 |

| 3-carboxy-1-(5-O-phosphono-beta-D-ribofuranosyl)pyridinium | - | 321-02-8 | 121992 | 15763 |

| Nicotinic acid D-ribonucleotide | - | 321-02-8 | 121992 | 15763 |

| Nicotinate nucleotide | - | 321-02-8 | 121991 | 15763 |

This table is a compilation from multiple sources including PubChem, ChEBI, and commercial supplier databases.[1][2][3][4][5]

Quantitative Data

The enzymatic reactions involving this compound are central to NAD+ biosynthesis. Understanding the kinetic parameters of the enzymes that produce and consume this molecule is essential for modeling metabolic fluxes and designing targeted therapies.

Kinetic Parameters of Key Enzymes

The following tables summarize the reported kinetic parameters for human Nicotinate Phosphoribosyltransferase (NAPRT) and Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT), the primary enzymes responsible for the synthesis and conversion of this compound, respectively.

Table 2.1: Kinetic Parameters of Human Nicotinate Phosphoribosyltransferase (NAPRT) [3]

| Substrate | Apparent Km (µM) |

| Nicotinic Acid | 4.5 ± 0.5 |

| PRPP | 7.0 ± 1.0 |

| ATP (stimulatory) | 150 ± 20 |

Table 2.2: Kinetic Parameters of Human NMNAT Isoforms with NaMN as Substrate [6]

| Enzyme Isoform | Substrate | Apparent Km (µM) |

| hNMNAT1 | NaMN | 38 ± 3 |

| ATP | 52 ± 4 | |

| hNMNAT2 | NaMN | 130 ± 10 |

| ATP | 180 ± 20 | |

| hNMNAT3 | NaMN | 110 ± 10 |

| ATP | 150 ± 10 |

Cellular Concentrations

Direct measurement of intracellular this compound concentrations is technically challenging and data is sparse. However, studies on the broader NAD+ metabolome provide context for its relative abundance. For instance, in human cells, the total NAD+ pool is estimated to be in the range of 100-230 µM, with concentrations varying between cellular compartments.[7] The concentration of intermediates like NaMN is expected to be significantly lower and highly dynamic, depending on the metabolic state of the cell and the activity of the biosynthetic pathways.

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is fundamental for research in this field. The following sections provide detailed methodologies for key experiments.

Enzymatic Assay for Nicotinate Phosphoribosyltransferase (NAPRT) Activity

This protocol describes a continuous coupled fluorometric assay to determine NAPRT activity.[8]

Principle: The product of the NAPRT reaction, this compound (NaMN), is converted to NAD+ in two subsequent enzymatic steps catalyzed by NMNAT and NAD+ synthetase (NadE). The resulting NAD+ is then used to generate a fluorescent product, resorufin, from resazurin in a reaction catalyzed by diaphorase. The rate of resorufin formation is proportional to the NAPRT activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Substrates: Nicotinic acid, 5-Phospho-α-D-ribose 1-diphosphate (PRPP), ATP.

-

Coupling Enzymes: Recombinant human NMNAT1, recombinant E. coli NAD+ synthetase (NadE), Diaphorase.

-

Detection Reagents: Resazurin, NADH.

-

Enzyme Source: Purified recombinant NAPRT or cell/tissue lysate.

Procedure:

-

Prepare Reaction Mixture: In a 96-well black microplate, prepare a reaction mixture containing:

-

Assay Buffer

-

1 mM ATP

-

0.5 mM PRPP

-

10 µM Resazurin

-

1 µg/mL Diaphorase

-

0.5 U/mL NMNAT1

-

0.5 U/mL NadE

-

Varying concentrations of Nicotinic acid (e.g., 0-200 µM).

-

-

Initiate Reaction: Add the enzyme source (purified NAPRT or lysate) to each well to a final volume of 100 µL.

-

Incubation and Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (Excitation: 540 nm, Emission: 590 nm) every minute for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of NAD+ metabolites, including this compound, from biological samples.[1][4][9]

Principle: Cellular metabolites are extracted and separated by reverse-phase HPLC. The separated compounds are detected by their UV absorbance and quantified by comparing their peak areas to those of known standards.

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.

-

Mobile Phase B: 0.1 M potassium phosphate buffer, pH 6.0, with 20% methanol.

-

Extraction Buffer: 0.5 M perchloric acid (PCA).

-

Neutralization Buffer: 2 M KOH, 0.5 M MOPS.

-

Standards: this compound and other NAD+ metabolites.

Procedure:

-

Sample Preparation (from cultured cells):

-

Wash cells with ice-cold PBS.

-

Lyse cells by adding 400 µL of ice-cold 0.5 M PCA.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (acid extract) to a new tube.

-

Neutralize the extract by adding neutralization buffer until the pH is between 6 and 7.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject 20-50 µL of the prepared sample onto the C18 column.

-

Elute the metabolites using a gradient of mobile phase B. A typical gradient might be:

-

0-5 min: 0% B

-

5-15 min: 0-15% B (linear gradient)

-

15-20 min: 15% B

-

20-22 min: 15-0% B (linear gradient)

-

22-30 min: 0% B (re-equilibration)

-

-

Set the flow rate to 1 mL/min.

-

Monitor the absorbance at 260 nm.

-

-

Quantification:

-

Identify the peak corresponding to this compound by comparing its retention time to that of a pure standard.

-

Create a standard curve by injecting known concentrations of the standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Signaling Pathways and Experimental Workflows

This compound is a key node in the NAD+ biosynthetic network. Understanding its position within these pathways is crucial for interpreting experimental results.

The Preiss-Handler Pathway for NAD+ Biosynthesis

This pathway describes the conversion of dietary nicotinic acid into NAD+. This compound is a central intermediate in this process.

Caption: The Preiss-Handler pathway of NAD+ biosynthesis.

Experimental Workflow for NAD+ Metabolome Analysis

This diagram illustrates a typical workflow for the analysis of NAD+ and its metabolites, including this compound, from biological samples.

Caption: Workflow for NAD+ metabolome analysis.

Logical Relationship of NaMN to Cellular Processes

This compound, as a direct precursor to NAD+, plays a critical role in maintaining the cellular NAD+ pool. The availability of NAD+ is, in turn, essential for a multitude of cellular processes, including energy metabolism and the activity of NAD+-dependent signaling enzymes.

Caption: Central role of NaMN in cellular function.

Conclusion

This compound, also known as nicotinic acid mononucleotide (NaMN), is a crucial metabolite in the biosynthesis of NAD+. A clear understanding of its nomenclature, biochemical properties, and the methods for its analysis is indispensable for researchers investigating cellular metabolism and related diseases. This guide provides a foundational resource for scientists and drug development professionals, offering a consolidated reference for the synonyms, quantitative data, experimental protocols, and pathway context of this important molecule. The provided methodologies and diagrams serve as a practical starting point for designing and interpreting experiments aimed at elucidating the role of this compound in health and disease.

References

- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

The Metabolic Crossroads of Nicotinate D-ribonucleotide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate D-ribonucleotide (NaMN), also known as nicotinic acid mononucleotide, is a pivotal intermediate in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling. The metabolic fate of NaMN is intricately regulated and represents a key node in maintaining cellular NAD+ homeostasis. This technical guide provides a comprehensive exploration of the synthesis, conversion, and degradation of NaMN, offering insights into the enzymatic machinery, regulatory mechanisms, and experimental approaches to study its metabolic journey.

Biosynthesis of this compound

NaMN is primarily synthesized through two main pathways: the de novo synthesis pathway from tryptophan and the Preiss-Handler salvage pathway from nicotinic acid (niacin).

De Novo Synthesis Pathway

The de novo pathway generates NaMN from the essential amino acid tryptophan through a series of enzymatic steps. The final and committing step in this pathway is the conversion of quinolinic acid to NaMN, catalyzed by quinolinate phosphoribosyltransferase (QPRT).

-

Enzyme: Quinolinate Phosphoribosyltransferase (QPRT), also known as nicotinate-nucleotide diphosphorylase (carboxylating)[1].

-

Reaction: Quinolinate + 5-Phospho-α-D-ribose 1-diphosphate (PRPP) ⇌ this compound + Diphosphate + CO2[1].

Preiss-Handler Pathway (Salvage Pathway)

The Preiss-Handler pathway provides a more direct route to NaMN by salvaging nicotinic acid (NA), a form of vitamin B3. This pathway is crucial for utilizing dietary niacin to replenish the cellular NAD+ pool.

-

Enzyme: Nicotinate Phosphoribosyltransferase (NAPRT)[2].

-

Reaction: Nicotinate + PRPP ⇌ this compound + Diphosphate[2].

Conversion to NAD+

Once synthesized, NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NaAD) by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). This is a crucial step in both the de novo and Preiss-Handler pathways leading to NAD+ synthesis. Subsequently, NaAD is amidated by NAD+ synthetase (NADS) to produce the final product, NAD+.

-

Enzymes:

-

Reactions:

-

This compound + ATP ⇌ Nicotinic acid adenine dinucleotide (NaAD) + Diphosphate (catalyzed by NMNATs)[4].

-

NaAD + Glutamine + ATP → NAD+ + Glutamate + AMP + Diphosphate (catalyzed by NADS).

-

Catabolism of this compound

The catabolism of NaMN is less well-defined than its biosynthesis. It is presumed to involve the reversal of its synthetic pathways or hydrolysis by nucleotidases and phosphorylases.

-

Hydrolysis: 5'-Nucleotidases can hydrolyze NaMN to nicotinic acid ribonucleoside and inorganic phosphate[6][7][8].

-

Phosphorolysis: Purine nucleoside phosphorylase may catalyze the phosphorolytic cleavage of nicotinic acid ribonucleoside to nicotinic acid and ribose-1-phosphate[6][8].

-

Degradation of the Nicotinate Moiety: The nicotinate (nicotinic acid) released from NaMN catabolism can be further degraded. In some bacteria, this involves hydroxylation by nicotinate dehydrogenase to 6-hydroxynicotinate, followed by further oxidative degradation[7][9][10][11].

Quantitative Data

| Enzyme | Substrate(s) | Km (µM) | Vmax | Organism/Tissue | Reference |

| Quinolinate Phosphoribosyltransferase | Quinolinate | 21.6 | Not Reported | Human | [6] |

| (hQPRT) | PRPP | 23 | Not Reported | Human | [6] |

| Nicotinate Phosphoribosyltransferase | Nicotinate | 5.8 | 1.3 µmol/min/mg | Human | [12][13] |

| (hNAPRT) | PRPP | 12.5 | 1.3 µmol/min/mg | Human | [12][13] |

| NMNAT1 | NMN | 16 | Not Reported | Human | [14] |

| ATP | 43 | Not Reported | Human | [14] | |

| NMNAT3 | NMN | 190 | 1.1 µmol/min/mg | Human | [15] |

| NaMN | 110 | 0.9 µmol/min/mg | Human | [15] |

Note: Kinetic parameters can vary depending on experimental conditions. The intracellular concentration of NaMN is generally low and not well-documented across different cell types, but it is a critical node in the flux towards NAD+.

Regulation of NaMN Metabolism

The metabolic pathways involving NaMN are tightly regulated to maintain NAD+ homeostasis.

-

Transcriptional Regulation: The expression of enzymes like NAPRT and NMNATs can be regulated by various transcription factors and cellular stress conditions[3].

-

Allosteric Regulation:

-

NAPRT: ATP acts as an allosteric modulator of NAPRT, with a dual stimulatory/inhibitory effect depending on substrate saturation[12][13][14]. Inorganic phosphate is an activator[12][13][14].

-

NAMPT (in the related nicotinamide salvage pathway): This enzyme is subject to feedback inhibition by NAD+[6].

-

-

Feedback Inhibition: The overall NAD+ biosynthetic pathway is regulated by feedback inhibition from its end product, NAD+, on key enzymes.

Experimental Protocols

Tracing the Metabolic Fate of this compound using Stable Isotope Labeling and LC-MS/MS

This protocol outlines a general workflow for tracing the incorporation of a stable isotope-labeled precursor into NaMN and its downstream metabolites.

a. Cell Culture and Labeling:

-

Culture mammalian cells of interest to mid-log phase.

-

Replace the culture medium with a medium containing a known concentration of a stable isotope-labeled precursor, such as [U-¹³C₆]-Nicotinic Acid.

-

Incubate the cells for various time points to monitor the kinetics of label incorporation.

b. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

-

Centrifuge the cell lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the polar metabolites.

c. LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is well-suited for polar compounds like nucleotides.

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions for NaMN (example):

-

Unlabeled NaMN: Precursor ion (Q1): m/z 335.0 -> Product ion (Q3): m/z 124.0 (nicotinic acid fragment)

-

¹³C₆-labeled NaMN: Precursor ion (Q1): m/z 341.0 -> Product ion (Q3): m/z 130.0 (¹³C₆-nicotinic acid fragment)

-

-

d. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both unlabeled and labeled NaMN and its downstream metabolites (e.g., NaAD, NAD+).

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis (MFA) software to model the data and quantify the fluxes through the different pathways.

In Vitro Enzyme Kinetics Assay for NAPRT

a. Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MgCl₂

-

PRPP (varying concentrations)

-

Nicotinic Acid (varying concentrations)

-

Recombinant human NAPRT enzyme

b. Procedure:

-

Pre-incubate the reaction mixture without one of the substrates at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the final substrate.

-

Take aliquots at different time points and stop the reaction (e.g., by adding perchloric acid).

-

Quantify the product (NaMN) using HPLC or LC-MS/MS.

-

Determine the initial reaction velocities at different substrate concentrations.

-

Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Conclusion

This compound stands at a critical juncture in NAD+ metabolism. A thorough understanding of its biosynthesis, conversion, and catabolism, as well as the intricate regulatory networks that govern its flux, is essential for researchers in cellular metabolism and for the development of therapeutic strategies targeting NAD+ homeostasis in various diseases. The experimental approaches outlined in this guide provide a framework for quantitatively dissecting the metabolic fate of this key nucleotide. Further research into the specific enzymes involved in NaMN catabolism and the precise intracellular concentrations of this metabolite will undoubtedly provide deeper insights into the dynamic regulation of cellular NAD+ pools.

References

- 1. Nicotinate-nucleotide diphosphorylase (carboxylating) - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide-nucleotide adenylyltransferase - Wikipedia [en.wikipedia.org]

- 6. PathBank [pathbank.org]

- 7. Bovine Metabolome Database: Showing metabocard for Nicotinate D-ribonucleoside (BMDB0006809) [bovinedb.ca]

- 8. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Structural Analysis of β-Nicotinic Acid Mononucleotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Nicotinic acid mononucleotide (β-NAMN), also known as β-Nicotinamide mononucleotide (NMN), is a pivotal nucleotide and a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). As a precursor to NAD+, β-NAMN plays a crucial role in cellular energy metabolism, DNA repair, and various signaling pathways. Its potential therapeutic applications in age-related diseases, metabolic disorders, and neurodegeneration have garnered significant interest within the scientific and pharmaceutical communities. A thorough understanding of its structural characteristics is fundamental to elucidating its biological functions and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural analysis of β-NAMN, focusing on crystallographic and spectroscopic data, detailed experimental protocols, and visual representations of its structure and analytical workflows.

Molecular Structure and Physicochemical Properties

β-NAMN is composed of a nicotinamide group, a ribose sugar, and a phosphate group. The nicotinamide is attached to the anomeric carbon of the ribose in a β-glycosidic linkage, and the phosphate group is esterified at the 5'-position of the ribose.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₂O₈P |

| Molecular Weight | 334.22 g/mol |

| IUPAC Name | [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

| CAS Number | 1094-61-7 |

| Appearance | White to yellowish crystalline powder |

| Solubility | Soluble in water |

Crystallographic Analysis

While a complete single-crystal X-ray diffraction study detailing bond lengths, bond angles, and torsion angles of isolated β-NAMN is not publicly available, several crystalline forms (polymorphs) have been identified and characterized by X-ray Powder Diffraction (XRPD). Polymorphism can significantly impact the physicochemical properties of a compound, including its stability, solubility, and bioavailability.

X-ray Powder Diffraction (XRPD) Data

Different crystalline forms of β-NAMN have been reported, often designated as Form 1, Form 2, etc., in patent literature. These forms can be anhydrous or solvated. The XRPD patterns are characterized by specific diffraction peaks at certain 2θ angles.

Table 1: Characteristic XRPD Peaks (2θ values) for Anhydrous Crystalline Form of β-NAMN

| 2θ (°) |

| 7.70 |

| 11.54 |

| 12.64 |

| 16.03 |

| 18.99 |

| 20.03 |

| 20.14 |

| 20.83 |

| 21.03 |

| 21.83 |

| 23.08 |

| 23.39 |

| 25.48 |

| 25.73 |

| 26.59 |

| 29.78 |

Table 2: Characteristic XRPD Peaks (2θ values) for a DMSO Solvate Crystalline Form of β-NAMN

| 2θ (°) |

| 8.29 |

| 16.10 |

| 17.39 |

| 19.24 |

| 19.54 |

| 19.74 |

| 20.33 |

| 20.78 |

| 20.98 |

| 21.18 |

| 21.58 |

| 22.03 |

| 22.78 |

| 22.98 |

| 25.53 |

| 28.48 |

| 29.48 |

Experimental Protocol: X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of a β-NAMN sample.

Methodology:

-

Sample Preparation: A small amount of the β-NAMN powder is gently packed into a sample holder. The surface is flattened to ensure a uniform sample plane.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with a Cu Kα radiation source (λ = 1.5406 Å). The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam, and the detector scans a range of 2θ angles, typically from 2° to 40°. The intensity of the diffracted X-rays is recorded at each 2θ angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions of the diffraction peaks. These peak positions are then compared to known patterns for different polymorphs of β-NAMN to determine the crystalline form of the sample.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and conformation of β-NAMN. Proton (¹H) NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

¹H NMR Spectroscopic Data

The following table summarizes the reported ¹H NMR chemical shifts (δ) and coupling constants (J) for β-NAMN in D₂O. The numbering of the protons corresponds to the standard nomenclature for nucleotides.

Table 3: ¹H NMR Data for β-Nicotinic Acid Mononucleotide in D₂O [1]

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H2 | 9.38 | J(H2,H6) = 1.5 |

| H6 | 9.15 | J(H6,H5) = 6.3 |

| H4 | 8.87 | J(H4,H5) = 8.1 |

| H5 | 8.21 | |

| H1' | 6.10 | J(H1',H2') = 4.5 |

| H2' | 4.54 | J(H2',H3') = 4.8 |

| H3' | 4.38 | J(H3',H4') = 3.0 |

| H4' | 4.31 | J(H4',H5'a) = 3.0, J(H4',H5'b) = 4.5 |

| H5'a, H5'b | 4.15 | J(H5'a,H5'b) = -12.0, J(H5'a,P) = 4.8, J(H5'b,P) = 4.8 |

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

The coupling constants provide valuable information about the conformation of the ribose ring. For β-NAMN in solution, the ribose moiety exists in a dynamic equilibrium between different puckered conformations. The observed coupling constants suggest a preference for a C2'-endo or C3'-endo conformation.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of β-NAMN for structural confirmation and conformational analysis.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of β-NAMN is dissolved in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay. Water suppression techniques may be employed to minimize the residual HDO signal.

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the resonances are referenced to the internal standard. The signals are integrated to determine the relative number of protons, and the coupling constants are measured from the multiplet patterns. Two-dimensional NMR experiments, such as COSY and TOCSY, can be performed to aid in the assignment of proton signals.

Visualizations

Molecular Structure of β-Nicotinic Acid Mononucleotide

Caption: Molecular structure of β-Nicotinic acid mononucleotide.

Experimental Workflow for Structural Analysis

Caption: Experimental workflow for the structural analysis of β-NAMN.

Conclusion

The structural elucidation of β-Nicotinic acid mononucleotide is crucial for understanding its biological activity and for the development of related therapeutic agents. While detailed single-crystal X-ray diffraction data for the isolated molecule remains elusive in the public domain, characterization of its crystalline forms through X-ray powder diffraction provides valuable insights into its solid-state properties. Furthermore, NMR spectroscopy offers a robust method for confirming its molecular structure and probing its conformational dynamics in solution. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study and application of this important nucleotide. Further investigation into the single-crystal structure of β-NAMN is warranted to provide a more complete picture of its three-dimensional architecture.

References

The Divergent Worlds of Nicotinate D-ribonucleotide: A Technical Guide for Researchers

An In-depth Technical Guide on the Synthesis, Regulation, and Analysis of Nicotinate D-ribonucleotide in Prokaryotic and Eukaryotic Cells

Introduction

This compound (NaRN), also known as nicotinic acid mononucleotide (NaMN), stands as a pivotal intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a ubiquitous and essential coenzyme in all forms of life. The pathways leading to and from NaRN, however, exhibit remarkable divergence between prokaryotic and eukaryotic organisms. This technical guide provides a comprehensive exploration of NaRN metabolism, offering a comparative analysis of the enzymatic machinery, regulatory mechanisms, and experimental methodologies relevant to both domains of life. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating NAD+ metabolism and its therapeutic potential.

Biosynthetic Pathways of this compound

NaRN is synthesized through two primary routes: the de novo pathway, which builds the nicotinic acid moiety from simpler precursors, and the salvage pathway, which recycles pre-existing nicotinic acid.

Prokaryotic Pathways

In most prokaryotes, such as Escherichia coli, the de novo synthesis of NaRN begins with aspartate. The key enzymes in this pathway are L-aspartate oxidase (NadB) and quinolinate synthase (NadA), which together produce quinolinic acid. Quinolinate is then converted to NaRN by quinolinate phosphoribosyltransferase (QPRT), encoded by the nadC gene.

The salvage pathway in prokaryotes utilizes exogenous nicotinic acid, converting it to NaRN via the action of nicotinate phosphoribosyltransferase (NaPRT), encoded by the pncB gene. This pathway is also known as the Preiss-Handler pathway.

Eukaryotic Pathways

Eukaryotes also possess both de novo and salvage pathways for NaRN synthesis, but with notable differences. The de novo pathway in eukaryotes, including humans, starts from the amino acid tryptophan. Through a series of enzymatic steps, tryptophan is converted to quinolinic acid, which is then transformed into NaRN by quinolinate phosphoribosyltransferase (QPRT).

The salvage pathway in eukaryotes is functionally homologous to the prokaryotic Preiss-Handler pathway, utilizing nicotinic acid to produce NaRN through the action of nicotinate phosphoribosyltransferase (NAPRT).

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes responsible for NaRN synthesis provide critical insights into the efficiency and regulation of these pathways. Below is a summary of reported kinetic parameters for QPRT and NaPRT from representative prokaryotic and eukaryotic organisms.

| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference(s) |

| Quinolinate Phosphoribosyltransferase (QPRT) | Salmonella typhimurium | Quinolinate | 25 | - | [1] |

| Salmonella typhimurium | PRPP | 30 | - | [1] | |

| Escherichia coli | Quinolinate | 6.4 | - | [2] | |

| Escherichia coli | PRPP | 15.6 | - | [2] | |

| Homo sapiens | Quinolinate | 21.6 ± 3.0 | 1.19 ± 0.05 µM/min | [3] | |

| Homo sapiens | PRPP | - | - | [3] | |

| Nicotinate Phosphoribosyltransferase (NaPRT/NAPRT) | Homo sapiens | Nicotinate | - | - | [4] |

| Homo sapiens | PRPP | - | - | [4] |

Note: Vmax values are often reported in different units and under varying assay conditions, making direct comparison challenging. Further details can be found in the cited literature.

Intracellular Concentrations of NaRN

Direct comparative data for intracellular NaRN concentrations in wild-type prokaryotic and eukaryotic cells is scarce. However, studies on engineered microorganisms provide some indication of achievable levels.

| Organism | Cell Type/Condition | Metabolite | Intracellular Concentration | Reference(s) |

| Bacillus subtilis (engineered) | Fed-batch fermentation | NMN (as a proxy) | 3,398 mg/L (total) | [5][6] |

| Escherichia coli (engineered) | Shake flask culture | NMN (as a proxy) | up to 18.16 mg/g protein | [7] |

| Mammalian Cells | Various | NAD+ | 200 - 500 µM | [8] |

Note: NMN (nicotinamide mononucleotide) is structurally similar to NaRN and its production levels in engineered strains can offer an estimate of the metabolic capacity for mononucleotide synthesis. Total NAD+ concentrations in mammalian cells are provided for context.

Regulation of NaRN Synthesis

The synthesis of NaRN is tightly regulated at both the transcriptional and allosteric levels to maintain NAD+ homeostasis.

Prokaryotic Regulation

In many bacteria, the genes for NAD+ biosynthesis are organized in operons and are subject to transcriptional repression. In E. coli, the nadC gene (encoding QPRT) is part of the nadA operon, which is regulated by the transcriptional repressor NadR.[9][10] NadR, in turn, is responsive to the intracellular levels of NAD+. The pncB gene (encoding NaPRT) is also subject to transcriptional control, often repressed by the presence of nicotinic acid.[10]

Allosteric regulation of prokaryotic QPRT and NaPRT is less well-characterized than their eukaryotic counterparts. However, feedback inhibition by downstream products of the NAD+ biosynthetic pathway is a common regulatory motif in bacterial metabolism.[11][12][13]

Eukaryotic Regulation

In eukaryotes, the regulation of NaRN synthesis is more complex, involving multiple layers of control. The expression of both QPRT and NAPRT is regulated by a variety of transcription factors and signaling pathways that respond to cellular energy status, stress, and developmental cues.

Human NAPRT is subject to allosteric regulation. ATP has been shown to have a dual stimulatory and inhibitory effect depending on substrate concentrations, consistent with a negative cooperativity model.[4][8] Inorganic phosphate acts as an activator.[4][8] Furthermore, several metabolites, including CoA and certain acyl-CoAs, have been identified as inhibitors.[4] The allosteric regulation of human QPRT is an active area of research.

Experimental Protocols

Accurate quantification of NaRN and the activity of the enzymes involved in its synthesis are crucial for studying NAD+ metabolism.

Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for sensitive and specific quantification of NaRN and other NAD+ metabolites.

Workflow:

References

- 1. uniprot.org [uniprot.org]

- 2. The sequencing expression, purification, and steady-state kinetic analysis of quinolinate phosphoribosyl transferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic identification of allosteric effectors in E. coli metabolism – Department of Biology | ETH Zurich [biol.ethz.ch]

- 4. Metabolic engineering of Escherichia coli for quinolinic acid production by assembling L-aspartate oxidase and quinolinate synthase as a enzyme complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of NAD+ metabolism, signaling and compartmentalization in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A functional link between NAD+ homeostasis and N-terminal protein acetylation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing cellulase biosynthesis of Bacillus subtilis Z2 by regulating intracellular NADH level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

The Fundamental Biochemistry of Nicotinate D-Ribonucleotide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinate D-ribonucleotide, also known as Nicotinic Acid Mononucleotide (NaMN), is a pivotal intermediate in the Preiss-Handler pathway, a key route for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). As NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, the study of NaMN and its metabolic pathway is of significant interest in the fields of cellular metabolism, drug development, and cancer research. This technical guide provides a comprehensive overview of the core biochemistry of this compound, including its synthesis, the enzymatic properties of Nicotinate Phosphoribosyltransferase (NaPRT), detailed experimental protocols for its study, and its role in cellular signaling.

Introduction to this compound and the Preiss-Handler Pathway

This compound is a ribonucleotide composed of a nicotinate (niacin) base attached to a ribose-5-phosphate moiety.[1] It is the direct product of the reaction catalyzed by Nicotinate Phosphoribosyltransferase (NaPRT), the rate-limiting enzyme in the Preiss-Handler pathway.[2][3] This pathway salvages dietary nicotinic acid to synthesize NAD+.[2][4] The overall pathway consists of three enzymatic steps:

-

Formation of this compound (NaMN): Nicotinate reacts with 5-phospho-α-D-ribose 1-diphosphate (PRPP) in a reaction catalyzed by NaPRT to produce NaMN and pyrophosphate (PPi).[5]

-

Formation of Nicotinate Adenine Dinucleotide (NaAD): NaMN is then adenylylated by Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) to form NaAD.[2]

-

Formation of NAD+: Finally, NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NaAD, using glutamine as a nitrogen donor, to produce NAD+.[2]

The Preiss-Handler pathway is crucial for maintaining NAD+ homeostasis in various tissues and its dysregulation has been implicated in several diseases, making NaPRT a potential therapeutic target.[3][6][7]

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C11H14NO9P | [8] |

| Molecular Weight | 335.20 g/mol | [8] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |

| Cellular Localization | Cytoplasm, Nucleus | [5] |

Enzymology of Nicotinate Phosphoribosyltransferase (NaPRT)

NaPRT (EC 2.4.2.11) is the key enzyme responsible for the synthesis of this compound. Its activity is crucial for the cellular utilization of nicotinic acid for NAD+ production.

Enzyme Kinetics

The kinetic parameters of human NaPRT have been characterized in several studies. The following table summarizes some of the reported values. It is important to note that these values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

| Parameter | Substrate/Inhibitor | Value | Enzyme Source | Conditions | Reference(s) |

| Km | Nicotinate | 23 ± 4 µM | Salmonella typhimurium | - | [5] |

| Km | PRPP | 24 ± 3 µM | Salmonella typhimurium | - | [5] |

| Km | ATP | 70 ± 10 µM | Salmonella typhimurium | - | [5] |

| Ki | 2-Hydroxynicotinic acid | 149 - 215 µM | Human Recombinant | Competitive with Nicotinate | [1][9][10] |

| Ki | Pyrazine-2-carboxylic acid | 149 - 215 µM | Human Recombinant | - | [9][10] |

| Ki | 4-Hydroxynicotinic acid | 307.5 µM | Human Recombinant | Competitive with Nicotinate | [11] |

| Ki | Compound 19 | 295 µM | Human Recombinant | Non-competitive with Nicotinate | [11] |

| Ki | PRPP | 5 ± 1 µM | Salmonella typhimurium | - | [5] |

Regulation of NaPRT Activity

The activity of NaPRT is regulated by several factors, including:

-

Substrate Availability: The intracellular concentrations of nicotinate and PRPP are key determinants of the rate of NaMN synthesis.

-

Allosteric Regulation: ATP has been shown to be a dual allosteric modulator of NaPRT, stimulating its activity at low concentrations and inhibiting it at higher concentrations.[12]

-

Transcriptional and Post-Transcriptional Regulation: The expression of the NAPRT gene is controlled by various transcription factors and can be silenced by promoter methylation in some cancers.[3][7][13][14] Alternative splicing of NAPRT transcripts can also lead to the production of inactive enzyme variants.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and NaPRT.

Continuous Coupled Fluorometric Assay for NaPRT Activity

This assay measures NaPRT activity by coupling the formation of its product, NaMN, to the generation of a fluorescent signal from NADH.[9][15][16]

Principle: NaMN is converted to NAD+ by the sequential action of NMNAT and NADS. The resulting NAD+ is then reduced to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol, and the increase in fluorescence of NADH is monitored over time.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

Substrate Stock Solutions: 10 mM Nicotinic Acid, 20 mM PRPP, 50 mM ATP, all prepared in assay buffer.

-

Coupling Enzyme Mix: A mixture of recombinant NMNAT, NADS, and ADH in assay buffer.

-

Ethanol: 2% (v/v) in assay buffer.

-

Recombinant human NaPRT enzyme.

Procedure:

-

Prepare a reaction master mix in a microplate well containing assay buffer, 2% ethanol, and the coupling enzyme mix.

-

Add the substrate mix to final concentrations of 200 µM Nicotinic Acid, 400 µM PRPP, and 1 mM ATP.

-

To initiate the reaction, add the recombinant NaPRT enzyme or cell lysate containing NaPRT.

-

Immediately place the microplate in a fluorometer pre-warmed to 37°C.

-

Monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over a period of 30-60 minutes, taking readings every minute.

-

The rate of fluorescence increase is directly proportional to the NaPRT activity.

Quantification of this compound and other NAD+ Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of NAD+ and its precursors, including NaMN.[17][18][19][20]

Principle: Cellular extracts are prepared and separated on a reverse-phase C18 column. The metabolites are detected by their UV absorbance at 261 nm and quantified by comparing their peak areas to those of known standards.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0.

-

Mobile Phase B: 100 mM potassium phosphate buffer, pH 6.0, with 30% methanol.

-

Perchloric Acid (PCA): 0.6 M, for extraction.

-

Potassium Carbonate (K2CO3): 3 M, for neutralization.

Procedure:

-

Extraction:

-

Homogenize tissue samples or cell pellets in ice-cold 0.6 M PCA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Neutralize the supernatant with 3 M K2CO3.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject 20-50 µL of the filtered extract onto the HPLC column.

-

Elute the metabolites using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:

-

0-5 min: 0% B

-

5-15 min: 0-15% B

-

15-20 min: 15% B

-

20-25 min: 15-0% B

-

25-30 min: 0% B

-

-

Set the flow rate to 1.0 mL/min.

-

Monitor the absorbance at 261 nm.

-

-

Quantification:

-

Identify the peak corresponding to NaMN based on its retention time compared to a pure standard.

-

Calculate the concentration of NaMN in the sample by comparing the peak area to a standard curve generated with known concentrations of NaMN.

-

Site-Directed Mutagenesis of Human NaPRT

Site-directed mutagenesis is used to introduce specific mutations into the NAPRT gene to study the functional role of individual amino acid residues.[12][21][22][23][24]

Principle: A plasmid containing the human NAPRT cDNA is used as a template for a PCR reaction with primers containing the desired mutation. The parental, methylated template DNA is then digested with the DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid to be transformed into competent E. coli.

Example Primer Design for a Hypothetical Mutation (e.g., Alanine to Glycine at position 100):

-

Forward Primer: 5'-GAT GAC GAG GCT GGC GCT GCC GAG GAG GAG-3' (The mutated codon is underlined, and the altered bases are starred).

-

Reverse Primer: 5'-CTC CTC CTC GGC AGC GCC AGC CTC GTC ATC-3'

Procedure:

-

Primer Design: Design a pair of complementary primers, typically 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[21]

-

PCR Amplification:

-

Set up a PCR reaction containing a high-fidelity DNA polymerase, the NAPRT plasmid template, the mutagenic primers, and dNTPs.

-

Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental template DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into highly competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualizations of Pathways and Workflows

The Preiss-Handler Pathway for NAD+ Biosynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. qualialife.com [qualialife.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]

- 7. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C11H15NO9P+ | CID 121992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. bioinnovatise.com [bioinnovatise.com]

- 23. A python script to design site‐directed mutagenesis primers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis [takarabio.com]

Methodological & Application

Quantification of Nicotinate D-ribonucleotide using HPLC-MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinate D-ribonucleotide (NaMN), a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis, is a critical molecule in cellular metabolism and energy homeostasis.[1] Accurate quantification of NaMN is essential for understanding its role in various physiological and pathological processes, including aging and metabolic disorders. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is suitable for researchers in academia and industry, including those involved in drug development targeting NAD+ metabolism.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular redox reactions and a substrate for various signaling enzymes, such as sirtuins and PARPs.[2][3] The biosynthesis of NAD+ occurs through several pathways, including the de novo pathway from tryptophan and salvage pathways from nicotinamide, nicotinamide riboside, and nicotinic acid.[1][2] In the Preiss-Handler pathway, nicotinic acid is converted to this compound (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT).[1] NaMN is subsequently adenylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to produce NAD+.[1]

Given the central role of NaMN in NAD+ metabolism, its accurate measurement is crucial for studying the efficacy of therapeutic interventions aimed at boosting NAD+ levels. HPLC-MS has emerged as a powerful analytical technique for the quantification of NAD+ metabolites due to its high sensitivity, selectivity, and robustness.[2][4][5] This application note details an optimized HPLC-MS/MS method for the reliable quantification of NaMN in various biological matrices.

Signaling Pathway